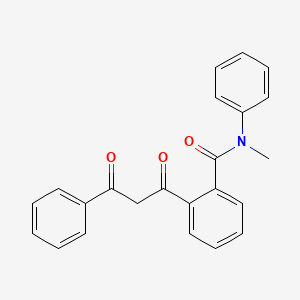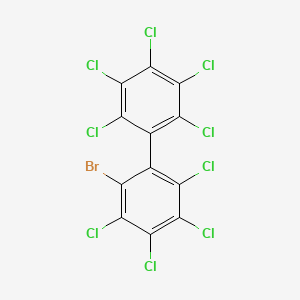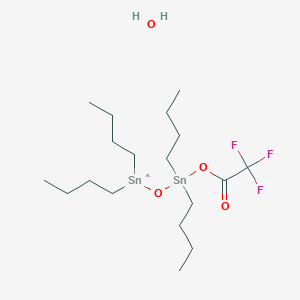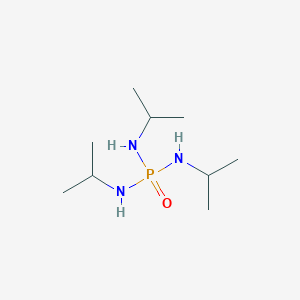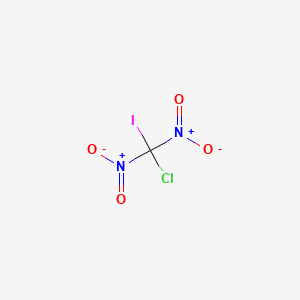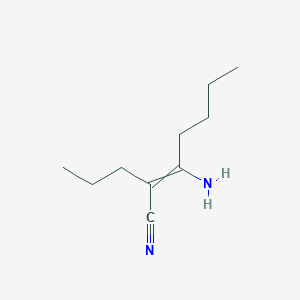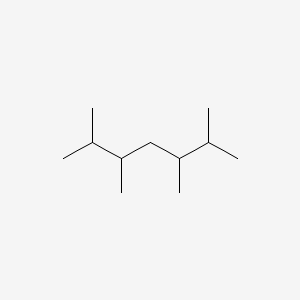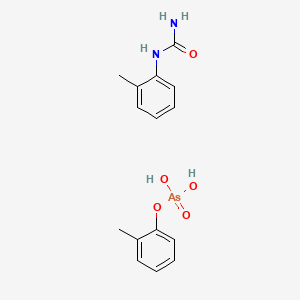
Methylphenyluronium methylphenylarsenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphenyluronium methylphenylarsenate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of both urea and arsenate functional groups, which contribute to its diverse reactivity and utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylphenyluronium methylphenylarsenate typically involves the reaction of methylphenylurea with methylphenylarsenic acid under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methylphenyluronium methylphenylarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert the arsenate group to arsenite, altering the compound’s reactivity.
Substitution: The urea and arsenate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylphenyluronium oxide, while reduction could produce methylphenylarsenite.
Applications De Recherche Scientifique
Methylphenyluronium methylphenylarsenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of methylphenyluronium methylphenylarsenate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The urea group may interact with protein structures, while the arsenate group can interfere with phosphate metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphenylurea: Shares the urea functional group but lacks the arsenate component.
Methylphenylarsenic Acid: Contains the arsenate group but does not have the urea functionality.
Uniqueness
Methylphenyluronium methylphenylarsenate is unique due to the combination of urea and arsenate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and reactivity that are not observed in similar compounds.
Propriétés
Numéro CAS |
53679-35-9 |
|---|---|
Formule moléculaire |
C15H19AsN2O5 |
Poids moléculaire |
382.24 g/mol |
Nom IUPAC |
(2-methylphenoxy)arsonic acid;(2-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O.C7H9AsO4/c1-6-4-2-3-5-7(6)10-8(9)11;1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3,(H3,9,10,11);2-5H,1H3,(H2,9,10,11) |
Clé InChI |
YYUFGULYWASQFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)N.CC1=CC=CC=C1O[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


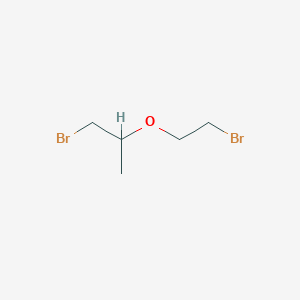


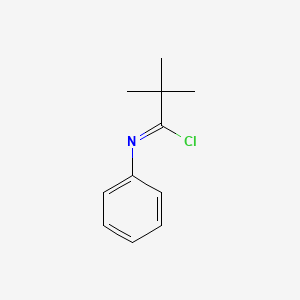

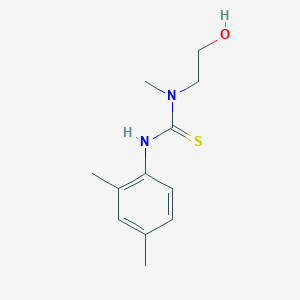
![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
